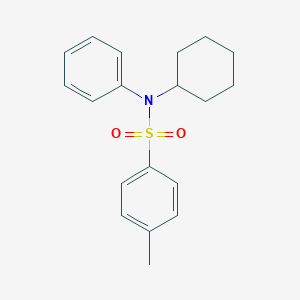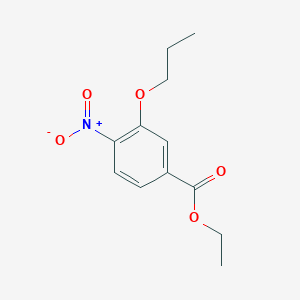
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” is a derivative of cyclohexane, a six-membered ring compound. It has two substituents on the cyclohexane ring: a tert-butyl group and a methyl group . The tert-butyl group is larger and bulkier than the methyl group .
Synthesis Analysis
The synthesis of “4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” could involve several steps. One possible method could be the reduction of a ketone to a secondary hydroxyl . Two of the simplest metal hydrides used to reduce ketones are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH), both of which are reducing agents .Molecular Structure Analysis
The molecular structure of “4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” is determined by the steric effects of each substituent . Substituents prefer equatorial rather than axial positions in order to minimize the steric strain created of 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .Chemical Reactions Analysis
The chemical reactions involving “4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” could be influenced by the steric effects of the substituents . The tert-butyl group, being larger and bulkier, could affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” are influenced by its molecular structure. The energy cost of having one tert-butyl group axial (versus equatorial) can be calculated from the values in table 4.7.1 and is approximately 22.8 kJ/mol .Mechanism of Action
properties
IUPAC Name |
4-tert-butyl-1-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)9-5-7-12(4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCDKLHCNIQGGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(acetylamino)-4-tert-butylphenyl]acetamide](/img/structure/B373517.png)


![N-[4-(acetylamino)-2-tert-butylphenyl]acetamide](/img/structure/B373521.png)



![N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B373525.png)


